

Ethyl 3,5-dimethylbenzoate CAS number and molecular weight.

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Compound of Interest

Compound Name: Ethyl 3,5-dimethylbenzoate

Cat. No.: B1329600

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Ethyl 3,5-Dimethylbenzoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties, synthesis, and analytical characterization of **Ethyl 3,5-dimethylbenzoate**. While this compound is available as a chemical reagent, public domain information regarding its specific biological activity and applications in drug development is limited. This document summarizes the available data and provides representative experimental protocols.

Core Compound Information

Property	Value	Reference
CAS Number	21239-29-2	[1] [2] [3] [4]
Molecular Formula	C ₁₁ H ₁₄ O ₂	[1]
Molecular Weight	178.23 g/mol	[1]
IUPAC Name	ethyl 3,5-dimethylbenzoate	[1]
Synonyms	3,5-Dimethylbenzoic acid ethyl ester, Benzoic acid, 3,5-dimethyl-, ethyl ester	[1]

Synthesis of Ethyl 3,5-Dimethylbenzoate

Ethyl 3,5-dimethylbenzoate can be synthesized via the Fischer esterification of 3,5-dimethylbenzoic acid with ethanol in the presence of an acid catalyst. The following is a representative experimental protocol adapted from general esterification procedures.^{[5][6]}

Experimental Protocol: Fischer Esterification

Materials:

- 3,5-Dimethylbenzoic acid
- Anhydrous ethanol
- Concentrated sulfuric acid
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Diethyl ether (or other suitable extraction solvent)
- Standard laboratory glassware for reflux, extraction, and distillation

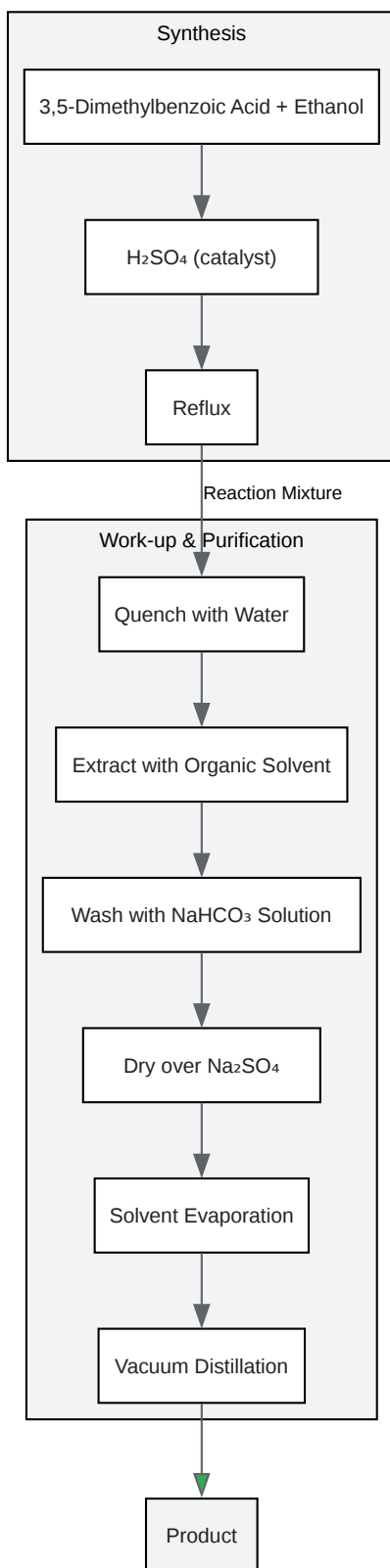
Procedure:

- **Reaction Setup:** In a round-bottom flask, combine 3,5-dimethylbenzoic acid and an excess of anhydrous ethanol.
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux for several hours to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography.
- **Work-up:** After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is then diluted with water and a suitable organic solvent, such as

diethyl ether.

- Neutralization: The organic layer is washed with a saturated solution of sodium bicarbonate to neutralize any unreacted acid and the sulfuric acid catalyst.
- Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.
- Purification: The crude **ethyl 3,5-dimethylbenzoate** can be purified by vacuum distillation.

Below is a generalized workflow for the synthesis and purification of **Ethyl 3,5-dimethylbenzoate**.



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Synthesis and Purification Workflow

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of **Ethyl 3,5-dimethylbenzoate**.

GC-MS Data

Publicly available mass spectrometry data for **Ethyl 3,5-dimethylbenzoate** shows the following top five peaks in the mass spectrum:

m/z	Relative Intensity
133	99.99
178	42.20
105	29.20
150	24.40
134	14.10

Data obtained from PubChem.^[1]

Representative GC-MS Protocol

The following is a general GC-MS protocol that can be adapted for the analysis of **Ethyl 3,5-dimethylbenzoate**.^{[7][8]}

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC 7890B with MSD 5977A).

GC Conditions:

- Column: Restek Rtx-5ms (or equivalent), 60 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Injection Volume: 1 μ L.
- Injector Temperature: 300°C.
- Oven Temperature Program: Initial temperature of 80°C for 2 minutes, then ramp at 5°C/min to 300°C, and hold for 14 minutes.

MS Conditions:

- Ion Source Temperature: 230°C.
- Ionization Voltage: 70 eV.
- Scan Range: 50-600 m/z.

Biological Activity and Applications in Drug Development

Currently, there is a notable lack of publicly available scientific literature detailing the specific biological activities, mechanisms of action, or involvement in signaling pathways of **Ethyl 3,5-dimethylbenzoate**. While some sources describe it as a quinoline derivative, this is likely a database error as its structure does not contain a quinoline ring system.^{[9][10]} Its primary documented use is in preparative chemistry as a building block for the synthesis of other organic compounds.^{[9][10]}

For context, benzoates as a chemical class are known for their use as preservatives in food and cosmetics, with their primary mechanism of antimicrobial action being the disruption of microbial metabolic functions.^{[4][11]} Certain substituted benzoates and their derivatives have been investigated for a wide range of biological activities. For instance, parabens (esters of p-hydroxybenzoic acid) have been computationally assessed for their pharmacokinetic properties and potential to interact with cytochrome P450 enzymes.^[12] However, it is crucial to emphasize that these general activities of related compounds may not be extrapolated to **Ethyl 3,5-dimethylbenzoate** without specific experimental validation.

Due to the absence of data on its biological effects, no signaling pathway or experimental workflow diagrams for biological applications can be provided at this time. Further research is required to elucidate any potential pharmacological relevance of this compound.

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